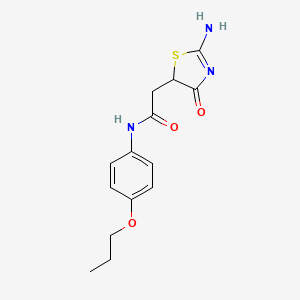![molecular formula C19H26FN B15027934 [1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine](/img/structure/B15027934.png)
[1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine: is a compound that features an adamantane moiety and a fluorophenyl group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. The incorporation of a fluorophenyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine typically involves the reaction of adamantane-containing amines with arylboronic acids under Chan–Lam coupling conditions. This method utilizes copper (II) acetate as a catalyst, along with a weak base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like acetonitrile. The reaction is carried out at room temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly as antiviral and anticancer agents. Their unique structural properties contribute to their efficacy and selectivity.
Industry: In the industrial sector, the compound is used in the synthesis of advanced polymers and materials with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of [1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid and stable framework, while the fluorophenyl group enhances binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
- N-[(Adamantan-1-yl)(phenyl)methyl]-4-methylaniline
- 1-(Adamantan-1-yl)-N-[(4-fluorophenyl)methyl]ethan-1-amine
- 1,3-Disubstituted ureas containing adamantane fragments
Uniqueness: The presence of both adamantane and fluorophenyl groups in [1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine makes it unique compared to other similar compounds. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C19H26FN |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-(1-adamantyl)-N-[(4-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H26FN/c1-13(21-12-14-2-4-18(20)5-3-14)19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,13,15-17,21H,6-12H2,1H3 |
InChI-Schlüssel |
WSYOSPIOQLKSRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027854.png)

![2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15027878.png)
![3-amino-N-(4-chloro-2-fluorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15027884.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027890.png)
![(5Z)-3-cyclohexyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B15027896.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15027901.png)
![(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027909.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15027914.png)
![(2E)-2-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B15027916.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-nitrobenzamide](/img/structure/B15027921.png)

![(5Z)-2-(3-chlorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027929.png)
![[(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15027943.png)
